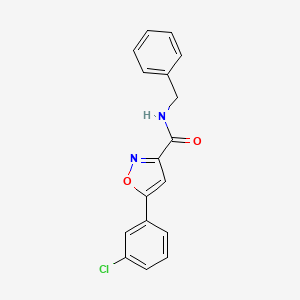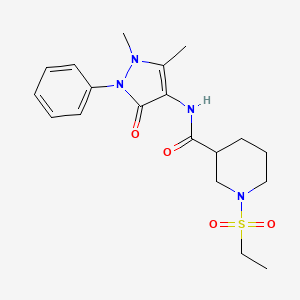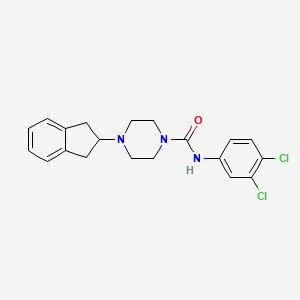
N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential applications in various areas of research, including neuroscience, cancer, and inflammation. In neuroscience, N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models (Tanaka et al., 2010). In cancer research, N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells (Kawamoto et al., 2012). Inflammation research has also shown that N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide can reduce inflammation in animal models, making it a potential treatment for inflammatory diseases (Yamamoto et al., 2011).
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor), which is a member of the opioid receptor family. The NOP receptor is involved in several physiological processes, including pain perception, stress response, and mood regulation (Tanaka et al., 2010). By blocking the NOP receptor, N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide can modulate these processes and produce its observed effects.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter release, reduction of inflammation, and inhibition of cancer cell growth. In animal studies, N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to increase the release of dopamine and serotonin, two neurotransmitters involved in mood regulation (Tanaka et al., 2010). N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation (Yamamoto et al., 2011). In cancer research, N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis (Kawamoto et al., 2012).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its selectivity for the NOP receptor, which allows for more specific modulation of physiological processes compared to non-selective drugs. N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has a relatively low toxicity profile, making it a safer option for animal studies. However, one limitation of N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its limited availability and high cost, which can make it difficult to use in large-scale studies.
Orientations Futures
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential as a therapeutic agent for various conditions, including anxiety, depression, and inflammatory diseases. Further studies are needed to determine the efficacy and safety of N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide in these applications. Another area of interest is the development of more selective and potent NOP receptor antagonists, which could provide more targeted modulation of physiological processes. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide could provide valuable information for its clinical use.
Conclusion
In conclusion, N-(1-isopropyl-2-methylpropyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a synthetic compound that has shown potential for various applications in scientific research. Its selectivity for the NOP receptor and low toxicity profile make it a promising option for animal studies. Further research is needed to determine its efficacy and safety as a therapeutic agent and to develop more selective and potent NOP receptor antagonists.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-13(2)17(14(3)4)19-18(21)15-8-7-9-16(12-15)24(22,23)20-10-5-6-11-20/h7-9,12-14,17H,5-6,10-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHGFLSVAUNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-(1-pyrrolidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4462302.png)


![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4462319.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B4462324.png)
![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462333.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462347.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B4462350.png)
![2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4462352.png)

![5-(4-fluorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462356.png)

![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)